molecular formula C14H15ClN2O3S2 B2755940 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034406-39-6

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2755940
CAS No.: 2034406-39-6
M. Wt: 358.86
InChI Key: PSMNGSOPEPQILJ-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two thiophene rings, one of which is substituted with a chlorine atom and a methoxy group, while the other is attached to an ethanediamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Synthesis of 5-chlorothiophene-2-carbaldehyde: This can be achieved by chlorination of thiophene-2-carbaldehyde using a chlorinating agent such as thionyl chloride.

    Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride, followed by methylation using methyl iodide.

    Synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]ethanediamide: The alcohol is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can be compared with other thiophene derivatives such as:

    (5-chlorothiophen-2-yl)methanamine: Similar in structure but lacks the ethanediamide moiety.

    N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide: Contains a pyridine-3-sulfonamide group instead of the ethanediamide moiety.

    N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide: Contains a methanesulfonamide group instead of the ethanediamide moiety.

Properties

IUPAC Name

N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c1-20-10(11-4-5-12(15)22-11)8-17-14(19)13(18)16-7-9-3-2-6-21-9/h2-6,10H,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMNGSOPEPQILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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